Structural Uniqueness Versus 1-Cyanopyrrolidine USP30 Inhibitors
The compound N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide differs structurally from the prototypical USP30 inhibitor class represented by 1-cyanopyrrolidine derivatives (e.g., US10202379, Reference Example 629) [1]. In the target compound, the cyanopyrazine group replaces the cyanopyrrolidine group found in most USP30 inhibitors. While both chemical classes are designed to target the same enzyme family, the distinct warhead and linker could lead to different selectivity profiles, but no direct comparative activity data are publicly available for this specific compound.
| Evidence Dimension | Chemical Scaffold Comparison (Warhead Type) |
|---|---|
| Target Compound Data | 3-cyanopyrazin-2-yl group attached to pyrrolidine-3-carboxamide |
| Comparator Or Baseline | 1-cyanopyrrolidine group attached to pyrrolidine-3-carboxamide (US10202379 Example series) |
| Quantified Difference | No quantitative difference available; structural distinction only |
| Conditions | Structural analysis; no biochemical assay context available |
Why This Matters
This structural distinction suggests that this compound may possess a different selectivity fingerprint among the ~100 human DUBs, but the absence of any experimental data means that potential differences in off-target effects or potency remain unsubstantiated, making experimental validation essential before procurement.
- [1] M. Delgado et al., US Patent US10202379B2, Substituted pyrrolidine carboxamide compounds, February 12, 2019. View Source
